molecular formula C20H26N2O5S B4768406 N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Cat. No.: B4768406
M. Wt: 406.5 g/mol
InChI Key: GUEXNQXVHMDDCJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique structure, which includes dimethoxyphenyl and trimethylphenyl groups

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxyaniline with methyl iodide to form N-methyl-2,5-dimethoxyaniline. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and reaction times of several hours .

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved in its action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-13-9-14(2)20(15(3)10-13)28(24,25)22(4)12-19(23)21-17-11-16(26-5)7-8-18(17)27-6/h7-11H,12H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEXNQXVHMDDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 4
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N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

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